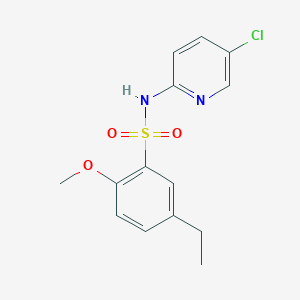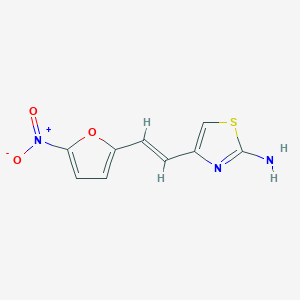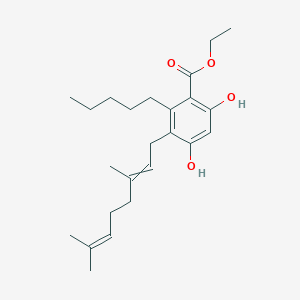![molecular formula C14H22N2O3S B230874 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine (ESPEP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ESPEP is a piperazine derivative that has a sulfonyl group attached to a phenyl ring. This compound has demonstrated promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also exert its pharmacological effects by interacting with specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to possess anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been shown to possess anticonvulsant activity, which may be due to its ability to modulate the activity of voltage-gated ion channels. In addition, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. One potential application is the development of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine may also have potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine. The yield of 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the treatment of various diseases. 1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its ability to bind to specific receptors in the brain.
Propriétés
Formule moléculaire |
C14H22N2O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-3-15-9-11-16(12-10-15)20(17,18)14-7-5-13(6-8-14)19-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Clé InChI |
XLMCBGFFCGFUDS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)







![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
